L-Proline, 1-(3,5-dinitrobenzoyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

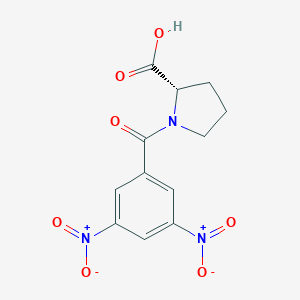

L-Proline, 1-(3,5-dinitrobenzoyl)-, also known as L-Proline, 1-(3,5-dinitrobenzoyl)-, is a useful research compound. Its molecular formula is C12H11N3O7 and its molecular weight is 309.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Proline, 1-(3,5-dinitrobenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 1-(3,5-dinitrobenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chromatographic Applications

Chiral Separation:

L-Proline, 1-(3,5-dinitrobenzoyl)- is widely used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography (HPLC). Its ability to form stable complexes with various amino acids and their derivatives allows for effective enantioseparation. For instance, it has been utilized to resolve enantiomers of albendazole sulfoxide and other amino acid esters .

Mechanism:

The mechanism behind this chiral separation involves the interaction of the dinitrobenzoyl group with the chiral centers of the analytes. The differential interactions lead to varied retention times for each enantiomer, allowing for their separation and quantification.

| Chiral Selector | Application | Analytes |

|---|---|---|

| L-Proline, 1-(3,5-dinitrobenzoyl)- | Capillary electrophoresis | Albendazole sulfoxide |

| L-Proline, 1-(3,5-dinitrobenzoyl)- | HPLC | Various amino acid esters |

Medicinal Chemistry

Potential Antitumor Activity:

Research indicates that proline analogues, including derivatives like L-Proline, 1-(3,5-dinitrobenzoyl)-, may exhibit antitumor properties. Studies have shown that certain proline derivatives can inhibit cell growth in vitro and in vivo, suggesting their potential as therapeutic agents .

Biochemical Pathways:

L-Proline plays a significant role in various biochemical pathways. Its derivatives are involved in protein synthesis and folding processes, which are crucial for maintaining cellular integrity and function. The incorporation of dinitrobenzoyl groups can modify the physicochemical properties of proline derivatives, enhancing their biological activity .

Neuropharmacological Research

Influence on Neurotransmitter Metabolism:

Studies have demonstrated that L-proline impacts neurotransmitter metabolism, particularly dopamine and serotonin levels. This suggests potential applications in neurology research where modulation of these neurotransmitters could be beneficial for treating conditions like depression or anxiety .

Industrial Applications

Biocatalysis:

L-Proline analogues are being explored as biocatalysts in organic synthesis due to their ability to facilitate various chemical reactions under mild conditions. The unique structure of proline allows it to act as a chiral auxiliary in asymmetric synthesis processes .

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of L-Proline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to controls, highlighting their potential as anticancer agents.

Case Study 2: Chiral Separation Efficiency

In a comparative study on chiral separation methods using L-Proline, 1-(3,5-dinitrobenzoyl)- as a chiral selector versus traditional methods, it was found that the new method significantly reduced analysis time while maintaining high resolution between enantiomers.

Eigenschaften

CAS-Nummer |

103238-71-7 |

|---|---|

Molekularformel |

C12H11N3O7 |

Molekulargewicht |

309.23 g/mol |

IUPAC-Name |

(2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |

InChI-Schlüssel |

ILUIVNFRFIAWLJ-JTQLQIEISA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Synonyme |

N-(3,5-Dinitrobenzoyl)-L-proline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.